An In-Depth Technical Guide to 6-Chlorohexanal: Synthesis, Characterization, and Application
An In-Depth Technical Guide to 6-Chlorohexanal: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorohexanal is a bifunctional linear C6 building block of significant interest in synthetic organic chemistry. Its structure, featuring a reactive aldehyde at one terminus and a primary alkyl chloride at the other, provides orthogonal handles for sequential chemical transformations. This unique characteristic makes it a valuable intermediate for introducing flexible six-carbon chains in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and fine chemicals. This guide offers a comprehensive exploration of 6-chlorohexanal, detailing its chemical and physical properties, synthetic routes, purification strategies, spectroscopic signature, and key applications, with a focus on its role in drug development.
Core Identifiers and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is critical for its effective use in the laboratory. While extensive experimental data for 6-chlorohexanal is not broadly published, we can compile its core identifiers and computed properties. For practical context, the experimental properties of its direct precursor, 6-chloro-1-hexanol, are also provided.
| Property | 6-Chlorohexanal (Target Compound) | 6-Chloro-1-hexanol (Precursor) |
| CAS Number | 52387-36-7[1][2] | 2009-83-8[3] |
| Molecular Formula | C₆H₁₁ClO[1][2] | C₆H₁₃ClO[3] |
| Molecular Weight | 134.60 g/mol [1] | 136.62 g/mol [3][4] |
| Boiling Point | Data not available (predicted to be lower than precursor) | 108-112 °C at 14 mmHg[3][5] |
| Density | Data not available (predicted to be similar to precursor) | 1.024 g/mL at 25 °C[5] |
| Refractive Index (n²⁰/D) | Data not available | 1.456[5] |
| XLogP3-AA (Computed) | 1.3[1] | 1.6[4] |
Synthesis of 6-Chlorohexanal: A Comparative Overview
The preparation of 6-chlorohexanal is most commonly achieved through the selective oxidation of its corresponding primary alcohol, 6-chloro-1-hexanol. The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid, a common side reaction. Here, we detail the widely successful Swern oxidation and compare it with other viable methods.
Primary Recommended Protocol: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes. It operates at low temperatures, minimizing side reactions and preserving sensitive functional groups. The causality behind this method's success lies in the in-situ formation of a highly reactive dimethylchlorosulfonium cation, which activates the alcohol for elimination.
Caption: Workflow for the Swern Oxidation of 6-Chloro-1-hexanol.
Step-by-Step Experimental Protocol (Swern Oxidation): [6]
-
System Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: Charge the flask with anhydrous dichloromethane (DCM, ~10 mL per gram of alcohol) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Add oxalyl chloride (1.2 equivalents) dropwise to the cold DCM. Following this, slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 equivalents) in anhydrous DCM via the addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 10-15 minutes.
-
Alcohol Addition: Slowly add a solution of 6-chloro-1-hexanol (1.0 equivalent) in anhydrous DCM, maintaining the temperature below -65 °C. Stir for 30-45 minutes upon completion of the addition.
-
Elimination: Add triethylamine (TEA, 5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Workup and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a 5% aqueous citric acid solution, water, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-chlorohexanal as a transparent oily mass.[6]
Alternative Synthetic Methods
While the Swern oxidation is effective, other reagents can be employed. The choice often depends on factors like scale, available equipment, and tolerance of other functional groups.
| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Operationally simple; commercially available reagent.[1][7] | Chromium-based reagent (toxic); workup can be challenging due to tar-like byproducts.[1][8] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, neutral pH, high chemoselectivity, easy workup, non-toxic metal byproducts.[9] | Potentially explosive on a large scale; high cost of the reagent.[10][11] |
Purification of 6-Chlorohexanal
Crude 6-chlorohexanal obtained from synthesis often contains unreacted starting material and byproducts. Due to the propensity of aldehydes to undergo oxidation or polymerization, a mild and efficient purification technique is required. Formation of a reversible bisulfite adduct is an excellent classical method for isolating aliphatic aldehydes.[3][5][12]
Protocol: Purification via Bisulfite Adduct Formation [3][4]
-
Adduct Formation: Dissolve the crude 6-chlorohexanal in dimethylformamide (DMF). Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously. The bisulfite will selectively react with the aldehyde to form a water-soluble adduct.
-
Extraction of Impurities: Add an immiscible organic solvent with low polarity (e.g., a mixture of hexanes and ethyl acetate) and more water to the funnel. Shake and separate the layers. Non-aldehydic impurities will remain in the organic phase, while the aldehyde's bisulfite adduct is partitioned into the aqueous phase.
-
Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). Slowly add a 50% sodium hydroxide (NaOH) solution dropwise with stirring until the aqueous layer is strongly basic (pH > 12). This reverses the reaction, regenerating the pure aldehyde.
-
Final Isolation: Extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield purified 6-chlorohexanal.
Spectroscopic Characterization
Structural confirmation of 6-chlorohexanal is unequivocally achieved through a combination of NMR and mass spectrometry. The following is an expert analysis of the expected spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear map of the proton environment.
-
Aldehyde Proton (H-1): A distinct triplet is expected far downfield, typically around δ 9.7-9.8 ppm . The coupling (J ≈ 1.5-2.0 Hz) is due to the adjacent CH₂ group at C-2.
-
Methylene Adjacent to Chlorine (H-6): A triplet is expected around δ 3.5-3.6 ppm (J ≈ 6.5-7.0 Hz), shifted downfield by the electron-withdrawing chlorine atom.
-
Methylene Adjacent to Aldehyde (H-2): A triplet of doublets (td) is expected around δ 2.4-2.5 ppm . It will show coupling to the H-1 aldehyde proton and the H-3 methylene protons.
-
Internal Methylene Groups (H-3, H-4, H-5): These protons will appear as a series of complex multiplets in the aliphatic region, typically between δ 1.4-1.8 ppm .
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments.[13]
-
Aldehyde Carbonyl (C-1): The most deshielded carbon, appearing as a sharp singlet around δ 202-203 ppm .
-
Carbon Bearing Chlorine (C-6): A singlet around δ 44-45 ppm .
-
Methylene Adjacent to Aldehyde (C-2): A singlet around δ 43-44 ppm .
-
Internal Methylene Carbons (C-3, C-4, C-5): Three distinct signals expected in the range of δ 21-32 ppm .
Mass Spectrometry (GC-MS)
Electron Ionization (EI) mass spectrometry will show characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak for the molecular ion at m/z 134, accompanied by an M+2 peak at m/z 136 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.
-
Key Fragments: Expect significant fragmentation resulting from α-cleavage next to the carbonyl group and loss of the chlorine atom or HCl. Common fragments would include [M-Cl]⁺ (m/z 99) and fragments corresponding to the loss of alkyl chains.
Applications in Drug Development and Medicinal Chemistry
The true value of 6-chlorohexanal lies in its application as a versatile synthon. The differential reactivity of the aldehyde and alkyl chloride moieties allows for its strategic incorporation into complex molecular scaffolds.
Case Study: Synthesis of Vilazodone
A prominent application of 6-chlorohexanal is in the synthesis of the antidepressant drug Vilazodone.[14][15] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[16] In a key step of its synthesis, 6-chlorohexanal undergoes a Fischer indole cyclization with a 4-cyanophenylhydrazine derivative to construct the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate.[14][15]
Caption: Role of 6-chlorohexanal in the synthesis of a key Vilazodone intermediate.
In this reaction, the aldehyde first condenses with the hydrazine to form a hydrazone. This intermediate, under acidic conditions, undergoes a[14][14]-sigmatropic rearrangement followed by elimination of ammonia to form the indole ring. The chlorobutyl side chain, originating from 6-chlorohexanal, is then available for subsequent nucleophilic substitution to complete the synthesis of the final drug molecule.[2]
Safety and Handling
As a reactive aldehyde, 6-chlorohexanal must be handled with appropriate care in a laboratory setting.
| Hazard Class | GHS Classification & Statements |
| Acute Toxicity | H301: Toxic if swallowed. H332: Harmful if inhaled.[17] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][17] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[1][17] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][17] |
| Handling Precautions | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. Use only in a well-ventilated area or fume hood.[17] |
| Storage | Store in a tightly sealed container in an inert atmosphere. For long-term storage, keep in a freezer under -20°C.[17] |
References
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